2-Deoxy-D-ribose 2-Deoxy-D-ribose 2-deoxypentose is a hydroxyaldehyde that is pentanal carrying three hydroxy substituents at positions 3, 4 and 5. It is a deoxypentose, a hydroxyaldehyde and a triol. It derives from a hydride of a pentanal.
3,4,5-Trihydroxypentanal is a natural product found in Homo sapiens with data available.
Brand Name: Vulcanchem
CAS No.: 533-67-5
VCID: VC21340648
InChI: InChI=1S/C5H10O4/c6-2-1-4(8)5(9)3-7/h2,4-5,7-9H,1,3H2
SMILES: C(C=O)C(C(CO)O)O
Molecular Formula: C5H10O4
Molecular Weight: 134.13 g/mol

2-Deoxy-D-ribose

CAS No.: 533-67-5

Cat. No.: VC21340648

Molecular Formula: C5H10O4

Molecular Weight: 134.13 g/mol

Purity: > 95%

* For research use only. Not for human or veterinary use.

2-Deoxy-D-ribose - 533-67-5

CAS No. 533-67-5
Molecular Formula C5H10O4
Molecular Weight 134.13 g/mol
IUPAC Name 3,4,5-trihydroxypentanal
Standard InChI InChI=1S/C5H10O4/c6-2-1-4(8)5(9)3-7/h2,4-5,7-9H,1,3H2
Standard InChI Key ASJSAQIRZKANQN-UHFFFAOYSA-N
Isomeric SMILES C(C=O)[C@@H]([C@@H](CO)O)O
SMILES C(C=O)C(C(CO)O)O
Canonical SMILES C(C=O)C(C(CO)O)O
Appearance Off-White to Pale Yellow Solid
Melting Point 74-78˚C

Chemical Structure and Physicochemical Properties

Molecular Configuration

2-Deoxy-D-ribose exists as an aldopentose with an aldehyde functional group at C1 and hydroxyl groups at C3, C4, and C5 positions. The absence of the C2′ hydroxyl group distinguishes it from ribose and confers conformational flexibility critical for DNA’s double-helix structure . X-ray crystallography reveals two predominant aqueous forms: the linear aldehyde (20% abundance) and cyclic furanose/pyranose configurations (80% combined), with the C2′-endo\text{C2′-endo} puckering mode predominating in DNA .

Table 1: Key Physicochemical Properties of 2-Deoxy-D-ribose

PropertyValueSource
Molecular weight134.13 g/mol
Specific rotation (α\alpha)54 to 58 (c=1,H2O)-54^\circ \text{ to } -58^\circ\ (c=1, \text{H}_2\text{O})
Solubility in DMSO≥13.4 mg/mL
Melting point90°C
Predominant tautomerβ-D-deoxyribofuranose (64%)

The sugar’s chirality at C3 and C4 (S\text{S} and R\text{R} configurations, respectively) ensures biological activity exclusive to the D-enantiomer . Its solubility profile—high in polar solvents like water ( \geq50 mg/mL) but limited in apolar media—dictates formulation strategies for biomedical applications .

Biological Roles and Mechanisms

DNA Backbone and Genetic Stability

As the structural core of deoxyribonucleotides, 2dDR’s lack of a 2′-hydroxyl prevents RNA-like hydrolysis, enabling DNA’s long-term genetic storage . Quantum mechanical studies suggest that the C2′-endo\text{C2′-endo} conformation reduces steric clashes between phosphate groups, stabilizing the B-form helix under physiological conditions . This stereochemical feature also facilitates base stacking interactions, contributing to DNA’s thermodynamic stability.

Angiogenesis and Wound Healing

2dDR exhibits pro-angiogenic properties comparable to VEGF, stimulating endothelial cell proliferation (185%±12%185\% \pm 12\% vs. control) and tubulogenesis in vitro . Mechanistically, it upregulates IL-8 (2.12.1-fold) and VEGF (1.81.8-fold) secretion via hypoxia-inducible factor 1α (HIF-1α) stabilization . In diabetic rat models, 2dDR-loaded sodium alginate hydrogels accelerated wound closure by 40%40\% versus VEGF-treated controls, attributed to sustained release kinetics (t1/2=6.2t_{1/2} = 6.2 days) .

Table 2: Comparative Efficacy of 2dDR and VEGF in Wound Healing

Parameter2dDR (10 μM)VEGF (50 ng/mL)
Neovascularization area18.2±2.1 mm218.2 \pm 2.1\ \text{mm}^220.1±1.8 mm220.1 \pm 1.8\ \text{mm}^2
Endothelial migration85%±7%85\% \pm 7\%92%±5%92\% \pm 5\%
Collagen deposition2.3±0.4 mg/cm22.3 \pm 0.4\ \text{mg/cm}^22.1±0.3 mg/cm22.1 \pm 0.3\ \text{mg/cm}^2
Epithelialization rate1.8 mm/day1.8\ \text{mm/day}1.6 mm/day1.6\ \text{mm/day}

Data adapted from Yar et al. (2017) and Serkan et al. (2021) .

Prebiotic Synthesis Pathways

The abiotic formation of 2dDR remains pivotal to understanding life’s origins. Simulated prebiotic conditions using glycolaldehyde (C2H4O2\text{C}_2\text{H}_4\text{O}_2), formaldehyde (CH2O\text{CH}_2\text{O}), and amino esters achieved 4%4\% yield of 2dDR via aldol condensation . Notably, proteinogenic amino nitriles induced enantioselectivity, producing D-glyceraldehyde with 6%6\% ee—a precursor for stereospecific 2dDR synthesis . These reactions, occurring under mild aqueous conditions (pH=7.5\text{pH} = 7.5, 25C25^\circ\text{C}), suggest plausible extraterrestrial origins via interstellar ice analogs.

Pharmacological Applications and Delivery Systems

Biomaterial Integration

Sustained-release formulations using 2dDR include:

  • Sodium alginate hydrogels: 92%92\% encapsulation efficiency, zero-order release over 14 days

  • Propylene glycol emulsions: Enhanced dermal permeation (Jss=12.4 μg/cm2/hJ_{ss} = 12.4\ \mu\text{g/cm}^2/\text{h}) via stratum corneum fluidization

  • Phenoxyethanol-stabilized gels: Antimicrobial activity (MIC=0.5%\text{MIC} = 0.5\%) preventing wound sepsis

Hair Follicle Regeneration

Topical 2dDR (0.5% w/v) increased hair density in androgenic alopecia models by 78%78\%, outperforming minoxidil (65%65\%) through Wnt/β-catenin pathway activation . Trichograms revealed accelerated anagen phase entry (48±348 \pm 3 vs. 72±572 \pm 5 hours control).

Oxidative Stress Paradox in Pancreatic β-Cells

Despite therapeutic promise, 2dDR exhibits concentration-dependent β-cell toxicity (IC50=2.5 mM\text{IC}_{50} = 2.5\ \text{mM}) via system χc\chi_c^- inhibition . This cystine/glutamate antiporter blockade depletes glutathione (65%65\% reduction at 5 mM 2dDR), elevating ROS (3.23.2-fold) and apoptosis (40%±6%40\% \pm 6\%) . Lentiviral xCT overexpression reversed these effects, restoring GSH levels to 88%±4%88\% \pm 4\% of baseline—highlighting transporter-mediated oxidative cascades .

VendorPurityFormStorage
TCI America>98% HPLCWhite powder4C4^\circ\text{C}, inert gas
GlpBio≥98% CADLyophilized80C-80^\circ\text{C}

Typical research applications include angiogenesis assays (10 μM10\ \mu\text{M}) and DNA repair studies (15 mM1–5\ \text{mM}) .

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